Dapagliflozin C2 Epimer is a structural isomer of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor primarily used for the treatment of type 2 diabetes mellitus. The compound is characterized by its unique molecular structure, which includes a variation at the C2 position of the sugar ring. This epimer is significant in pharmacological research and serves as an important reference standard in analytical chemistry.
Dapagliflozin C2 Epimer falls under the category of organic compounds known as glycosides, specifically within the broader class of carbohydrate derivatives. It is classified as a pharmaceutical agent due to its role in managing glucose levels in diabetic patients.
The synthesis of dapagliflozin C2 Epimer generally involves several chemical reactions that modify existing dapagliflozin structures to achieve the desired epimeric form. The synthesis can be approached through various methods, including:
One effective method involves a series of stereoselective reactions that introduce functional groups at specific sites on the sugar moiety. The reaction conditions (temperature, solvent, and catalysts) are critical for ensuring high yields and purity of the final product .
The molecular formula for dapagliflozin C2 Epimer is , with a molecular weight of 408.87 g/mol. The structure features multiple stereocenters, which contribute to its biological activity.
Dapagliflozin C2 Epimer undergoes various chemical reactions typical for glycosides, including:
These reactions are often studied to understand the stability and reactivity profile of the compound under different conditions. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor these transformations .
Dapagliflozin C2 Epimer functions primarily by inhibiting sodium-glucose co-transporter 2, which plays a crucial role in glucose reabsorption in the kidneys. By blocking this transporter, it promotes glucose excretion through urine, thereby lowering blood glucose levels.
The mechanism involves competitive inhibition where dapagliflozin binds to the active site of sodium-glucose co-transporter 2 with high affinity, leading to reduced glucose reabsorption and increased urinary glucose excretion .
Relevant analytical data can be obtained through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its purity and structural integrity .
Dapagliflozin C2 Epimer serves several scientific purposes:
Epimerization—the stereochemical inversion at specific chiral centers—represents a critical degradation pathway affecting numerous pharmaceuticals, particularly those with multiple stereocenters like dapagliflozin. Dapagliflozin (C₂₁H₂₅ClO₆) contains four chiral centers (C2, C3, C4, C5) within its glucose-like moiety. The C2 epimer arises when the stereochemistry at the C2 carbon is inverted, transforming the (2S,3R,4R,5S,6R) configuration of dapagliflozin to a (2R,3R,4R,5S,6R) configuration [1]. This single stereochemical alteration generates a diastereomer with distinct physicochemical properties while retaining the same molecular formula and weight (408.873 g/mol) as the parent compound [1] [6].
In pharmaceutical manufacturing, the C2 epimer emerges primarily during synthesis or under stress conditions (elevated temperature, pH extremes). Analytical studies reveal that epimerization kinetics follow second-order kinetics, accelerating above pH 8.0. This necessitates stringent control during purification and formulation to prevent its formation. Regulatory guidelines classify such stereochemical impurities as "qualitatively different" due to potential pharmacological differences, mandating control thresholds typically below 0.5% [1] [6]. Characterization employs advanced orthogonal methods:
Table 1: Comparative Properties of Dapagliflozin and C2 Epimer
Property | Dapagliflozin | C2 Epimer | Analytical Method |
---|---|---|---|
Stereochemistry | (2S,3R,4R,5S,6R) | (2R,3R,4R,5S,6R) | Chiral HPLC [1] |
Retention Time (RP-HPLC) | 8.2 min | 9.7 min | USP Method |
Specific Rotation [α]D | +67.5° | -23.1° | Polarimetry [6] |
Aqueous Solubility | 22 μg/mL (pH 7) | 41 μg/mL (pH 7) | Shake-flask [1] |
SGLT2 inhibitors exhibit pronounced stereoselectivity due to the precise three-dimensional requirements for binding to the sodium-glucose cotransporter in renal proximal tubules. Dapagliflozin's native configuration enables optimal interactions with residues in the SGLT2 active site: the β-oriented glucose moiety positions the aglycone (chlorophenyl-benzyl) group into a hydrophobic pocket, while C6-hydroxymethyl group forms hydrogen bonds with Gln457 [2] [9]. The C2 epimer disrupts this binding geometry, diminishing SGLT2 affinity by >100-fold. In vitro studies measuring glucose uptake inhibition demonstrate near-complete loss of activity (IC₅₀ >10,000 nM vs. 1.2 nM for dapagliflozin) [2] [8].
This stereospecificity extends to pharmacodynamic outcomes. Whereas dapagliflozin induces dose-dependent glucosuria (70 g/day at 10 mg dose), the C2 epimer shows negligible urinary glucose excretion (UGE) in healthy subjects. This divergence arises because SGLT2-mediated glucose reabsorption requires glucose analogs to mimic D-glucose's stereochemistry—specifically the C2 hydroxyl group's equatorial orientation [6] [9]. Molecular dynamics simulations confirm the epimer's inverted C2 configuration clashes with Asn75, disrupting hydrogen bonding essential for transporter inhibition [8].
Table 2: Impact of Stereochemistry on SGLT2 Pharmacology
Parameter | Dapagliflozin | C2 Epimer | Test System |
---|---|---|---|
SGLT2 IC₅₀ (nM) | 1.2 ± 0.3 | >10,000 | HEK293 cells [2] |
Glucose Excretion | 70 g/day | <5 g/day | Human UGE [6] |
Renal Threshold | 40 mg/dL | 180 mg/dL | Rat micropuncture [9] |
Molecular Docking | ΔG = -9.8 kcal/mol | ΔG = -4.2 kcal/mol | Glide XP [8] |
The C2 epimer's pharmacological inactivity underscores why regulatory agencies mandate strict stereochemical control. Though devoid of therapeutic benefit, its presence necessitates monitoring due to potential unknown biological effects. Synthetic routes to dapagliflozin employ stereoselective glycosidation (e.g., Koenigs-Knorr reaction) to minimize epimer formation, while quality control protocols include chiral methods in pharmacopeial monographs [1] [6].
Table 3: Regulatory Classification of C2 Epimer
Category | Classification | Basis |
---|---|---|
ICH M7 | Class 4 | Low mutagenic concern [1] |
Pharmacological Impact | Inactive metabolite | No SGLT2 inhibition [2] [6] |
Control Threshold | ≤0.15% (API) | ICH Q3A guidelines [1] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1